molecular formula C28H33N3O3 B2919549 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,6-dimethoxybenzamide CAS No. 946287-25-8

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,6-dimethoxybenzamide

Cat. No.: B2919549
CAS No.: 946287-25-8
M. Wt: 459.59
InChI Key: YDKDRCLRDFXRKM-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative characterized by a unique structural framework:

  • Core structure: A benzamide backbone substituted with 2,6-dimethoxy groups.
  • Side chain: A branched ethyl group linking a 4-(dimethylamino)phenyl moiety and a 1,2,3,4-tetrahydroisoquinoline ring.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O3/c1-30(2)23-14-12-21(13-15-23)24(31-17-16-20-8-5-6-9-22(20)19-31)18-29-28(32)27-25(33-3)10-7-11-26(27)34-4/h5-15,24H,16-19H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKDRCLRDFXRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2OC)OC)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,6-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

    Introduction of the Dimethylamino Group: This step involves the alkylation of an aromatic amine with dimethyl sulfate or a similar reagent.

    Coupling with the Dimethoxybenzamide Group: The final step involves the coupling of the tetrahydroisoquinoline intermediate with 2,6-dimethoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the aromatic rings or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues from Recent Research

Compound from :

  • Name: N-[2-[(2,6-Dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl]-4-(1H-tetrazol-1-yl)benzamide
  • Key features: Benzamide core substituted with a tetrazolyl group (4-position) and methoxy/hydroxy groups (3,4-positions). Side chain includes a 2,6-dimethylphenylamino group and a 4-hydroxy-3-methoxyphenyl moiety.
  • Contrast with target compound: The tetrazolyl group (electron-deficient heterocycle) may enhance hydrogen bonding or π-π interactions compared to the target compound’s dimethoxybenzamide.

Table 1: Structural and Physicochemical Comparison

Feature Target Compound Compound from
Benzamide Substituents 2,6-Dimethoxy 4-Tetrazolyl, 3-methoxy-4-hydroxy
Side Chain 4-(Dimethylamino)phenyl + tetrahydroisoquinoline 2,6-Dimethylphenylamino + 4-hydroxy-3-methoxy
Molecular Weight Not explicitly available ~529.56 g/mol (calculated)
Key Functional Groups Dimethylamino, methoxy Tetrazolyl, hydroxy, methyl

Pesticide-Related Benzamide Analogues ()

Several benzamide derivatives are employed as pesticides, differing in substituents and biological targets:

N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid): Use: Herbicide. Contrast: Chlorine atoms enhance stability and lipophilicity, favoring environmental persistence. The ethoxymethoxy group may reduce mammalian toxicity compared to the target compound’s dimethylamino group .

N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican): Use: Pre-emergent herbicide. Contrast: Fluorine and trifluoromethyl groups increase electronegativity and membrane permeability, diverging from the target compound’s electron-rich methoxy and dimethylamino groups .

Table 2: Functional Group Impact on Bioactivity

Compound Type Substituent Impact Biological Application
Target Compound Methoxy (electron-donating), dimethylamino Potential CNS or receptor modulation
Etobenzanid Chlorine (electron-withdrawing), ethoxymethoxy Herbicide (plant-specific action)
Diflufenican Fluorine, trifluoromethyl (lipophilic) Herbicide (lipid bilayer disruption)

Research Findings and Implications

  • Pharmacological Potential: The target compound’s tetrahydroisoquinoline and dimethylamino groups suggest affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors), unlike pesticide analogues designed for plant enzyme inhibition .
  • Solubility and Bioavailability: The dimethoxybenzamide core may enhance water solubility compared to halogenated pesticide analogues, though the tetrahydroisoquinoline could introduce steric hindrance .
  • SAR Insights :
    • Electron-donating groups (e.g., methoxy) in the target compound may favor interactions with polar receptor pockets.
    • Halogen substituents in pesticides improve environmental stability but may limit therapeutic safety margins .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,6-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H35N3O3C_{28}H_{35}N_{3}O_{3}, with a molecular weight of approximately 493.67 g/mol. The compound features a complex structure that includes a dimethylamino group and a tetrahydroisoquinoline moiety, which are known for their biological significance.

Pharmacological Effects

  • Antidepressant Activity : Studies have indicated that compounds with similar structures exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Neuroprotective Properties : The tetrahydroisoquinoline component is associated with neuroprotective effects, potentially reducing oxidative stress and apoptosis in neuronal cells.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
  • The compound is believed to interact with various receptors in the central nervous system (CNS), including serotonin receptors (5-HT receptors) and adrenergic receptors. This interaction may enhance mood and cognitive function.
  • Additionally, the presence of the dimethoxybenzamide structure is thought to contribute to its binding affinity and selectivity towards specific biological targets.

Data Tables

PropertyValue
Molecular FormulaC28H35N3O3
Molecular Weight493.67 g/mol
CAS Number946367-03-9
SolubilitySoluble in DMSO

Case Studies

  • Study on Antidepressant Effects :
    • A study conducted on animal models demonstrated that administration of related compounds resulted in significant reductions in depression-like behaviors as measured by the forced swim test. The results indicated a dose-dependent response, supporting the hypothesis that modulation of serotonin levels plays a crucial role in the observed effects.
  • Neuroprotection in Ischemia :
    • Research published in Neuroscience Letters highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives against ischemic injury in rat models. The findings suggested that these compounds significantly reduced neuronal death and improved functional outcomes post-injury.
  • Anticancer Activity :
    • In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

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